molecular formula C24H21N5O2S2 B12151704 2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide

2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide

Cat. No.: B12151704
M. Wt: 475.6 g/mol
InChI Key: NDBRSHDUCUKQBY-UHFFFAOYSA-N
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Description

2-({[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is a heterocyclic compound featuring a quinazolinone core substituted with a 4-methylphenyl group at position 3 and a thioacetamide-hydrazinecarbothioamide hybrid side chain at position 2. The quinazolinone scaffold is known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The thioacetamide and hydrazinecarbothioamide moieties introduce sulfur and nitrogen functionalities, which enhance molecular interactions with biological targets through hydrogen bonding and hydrophobic effects. This compound is synthesized via multi-step reactions involving anthranilic acid derivatives, thiolation, and coupling with hydrazine hydrate or isothiocyanates .

Properties

Molecular Formula

C24H21N5O2S2

Molecular Weight

475.6 g/mol

IUPAC Name

1-[[2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]-3-phenylthiourea

InChI

InChI=1S/C24H21N5O2S2/c1-16-11-13-18(14-12-16)29-22(31)19-9-5-6-10-20(19)26-24(29)33-15-21(30)27-28-23(32)25-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,27,30)(H2,25,28,32)

InChI Key

NDBRSHDUCUKQBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NNC(=S)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Quinazolinone Core: The starting material, 4-methylbenzaldehyde, undergoes a cyclization reaction with anthranilic acid to form the quinazolinone core.

    Thioether Formation: The quinazolinone intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Hydrazinecarbothioamide Addition: Finally, the thioether intermediate is reacted with phenylhydrazinecarbothioamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The thioether linkage and hydrazinecarbothioamide moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares a common quinazolinone core with several analogs (Table 1). Key structural variations include:

  • Substituents on the quinazolinone ring: The 4-methylphenyl group (target) contrasts with chlorophenyl (), methoxyphenyl (), and allyl () substituents in analogs. Electron-donating groups (e.g., methyl) enhance metabolic stability, while electron-withdrawing groups (e.g., Cl) increase electrophilicity .
  • Side-chain modifications: The hydrazinecarbothioamide group (target) differs from sulfamoylphenyl (), phenoxyphenyl (), and benzothiazolyl () moieties. These variations influence solubility, bioavailability, and target specificity.

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name Quinazolinone Substituent Side Chain Key Activity/Property Reference
Target Compound 4-Methylphenyl N-Phenylhydrazinecarbothioamide Under investigation -
N-(4-Sulfamoylphenyl)-2-[(3-Cl-phenyl)thio]acetamide 4-Chlorophenyl Sulfamoylphenyl Antimicrobial
2-{[3-(4-Methoxyphenyl)-4-oxo]thio}-N-(2-CF3-phenyl)acetamide 4-Methoxyphenyl Trifluoromethylphenyl Anticancer (hypothesized)
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide Phenyl Ethylamino Anti-inflammatory (↑Diclofenac)
IWP-3 (Thienopyrimidinone derivative) 4-Fluorophenyl Benzothiazolyl Wnt signaling inhibition

Physicochemical Properties

  • Solubility : Sulfamoylphenyl groups () increase hydrophilicity (logP ~2.1), whereas the target’s phenylhydrazinecarbothioamide (logP ~3.5) favors membrane permeability .
  • Thermal Stability : Methyl and methoxy substituents () enhance thermal stability (mp 274–288°C) compared to allyl derivatives (mp <200°C) .

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